14-dehydro Andrographolide;AP10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

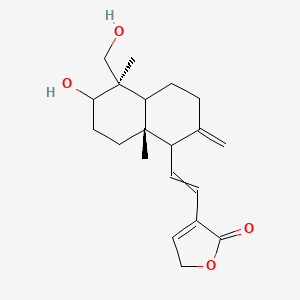

14-Deoxy-11,12-didehydroandrographolide is a diterpenoid lactone compound isolated from the plant Andrographis paniculata. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties . It is commonly used in traditional medicine, particularly in Asian countries, for treating various ailments such as fever and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Deoxy-11,12-didehydroandrographolide can be synthesized through various chemical reactions. One common method involves the extraction of the compound from Andrographis paniculata using methanolic extraction followed by purification through silica gel column chromatography and high-performance liquid chromatography (HPLC) . The structures are determined using liquid chromatography-mass spectrometry (LC-MS), 1H nuclear magnetic resonance (NMR), and 13C NMR .

Industrial Production Methods: Industrial production of 14-Deoxy-11,12-didehydroandrographolide typically involves large-scale extraction from Andrographis paniculata plants. The leaves and stems of the plant are used for extracting active phytochemicals, with the leaves containing the highest concentration of the compound .

Chemical Reactions Analysis

Types of Reactions: 14-Deoxy-11,12-didehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed: The major products formed from these reactions include various derivatives of 14-Deoxy-11,12-didehydroandrographolide, such as 14-deoxyandrographolide and neoandrographolide . These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

14-Deoxy-11,12-didehydroandrographolide has a wide range of scientific research applications:

Biology: The compound has shown significant anti-inflammatory and anti-cancer properties, making it a valuable tool in biological research

Medicine: It is used in traditional medicine for treating fever, infectious diseases, and liver disorders.

Industry: The compound is used in the pharmaceutical industry for developing new drugs and therapeutic agents.

Mechanism of Action

14-Deoxy-11,12-didehydroandrographolide exerts its effects through various molecular targets and pathways. It induces apoptosis in leukemic cells by activating caspase-3 and caspase-9, leading to cell cycle arrest in the G0-G1 phase . The compound also inhibits the replication of the H5N1 virus by restraining the nuclear export of viral ribonucleoprotein complexes . Additionally, it modulates the expression of insulin cascades, exhibiting antihyperglycemic activity .

Comparison with Similar Compounds

14-Deoxy-11,12-didehydroandrographolide is structurally similar to other diterpenoids found in Andrographis paniculata, such as andrographolide, neoandrographolide, and 14-deoxyandrographolide . it is unique in its ability to induce robust apoptosis in leukemic cells and its potential in treating liver disorders . The table below highlights some of the similar compounds and their unique properties:

| Compound | Unique Properties |

|---|---|

| Andrographolide | Anti-inflammatory, antibacterial, hepatoprotective |

| Neoandrographolide | Anti-inflammatory, anti-infective, anti-hepatotoxic |

| 14-Deoxyandrographolide | Immunomodulatory, anti-atherosclerotic |

| 14-Deoxy-11,12-didehydroandrographolide | Anti-cancer, anti-inflammatory, hepatoprotective |

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-[2-[(5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/t15?,16?,17?,19-,20-/m0/s1 |

InChI Key |

XMJAJFVLHDIEHF-GTSVPISWSA-N |

Isomeric SMILES |

C[C@@]12CCC([C@@](C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.